molecular formula C16H20N4O6S B7046897 Tert-butyl 3-methyl-2-[(1-methyl-4-nitropyrazol-3-yl)sulfonylamino]benzoate

Tert-butyl 3-methyl-2-[(1-methyl-4-nitropyrazol-3-yl)sulfonylamino]benzoate

Cat. No.: B7046897
M. Wt: 396.4 g/mol
InChI Key: ZCYCGNXYRKCXDH-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-2-[(1-methyl-4-nitropyrazol-3-yl)sulfonylamino]benzoate is a complex organic compound that features a tert-butyl ester group, a methyl group, and a nitropyrazole sulfonamide moiety

Properties

IUPAC Name

tert-butyl 3-methyl-2-[(1-methyl-4-nitropyrazol-3-yl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O6S/c1-10-7-6-8-11(15(21)26-16(2,3)4)13(10)18-27(24,25)14-12(20(22)23)9-19(5)17-14/h6-9,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYCGNXYRKCXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC(C)(C)C)NS(=O)(=O)C2=NN(C=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-2-[(1-methyl-4-nitropyrazol-3-yl)sulfonylamino]benzoate typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the nitropyrazole moiety: This can be achieved by nitration of a suitable pyrazole derivative.

    Sulfonylation: The nitropyrazole is then sulfonylated using a sulfonyl chloride reagent.

    Coupling with the benzoate: The sulfonylated nitropyrazole is coupled with a benzoic acid derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-2-[(1-methyl-4-nitropyrazol-3-yl)sulfonylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Amino derivatives of the compound.

    Reduction: Carboxylic acid derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be used in drug discovery.

    Industry: It can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2-[(1-methyl-4-nitropyrazol-3-yl)sulfonylamino]benzoate would depend on its specific application. For example, if used as a drug, it would interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitropyrazole moiety may play a key role in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-methyl-2-[(1-methyl-4-aminopyrazol-3-yl)sulfonylamino]benzoate: Similar structure but with an amino group instead of a nitro group.

    Tert-butyl 3-methyl-2-[(1-methyl-4-chloropyrazol-3-yl)sulfonylamino]benzoate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitropyrazole moiety in tert-butyl 3-methyl-2-[(1-methyl-4-nitropyrazol-3-yl)sulfonylamino]benzoate imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry for the development of new therapeutic agents.

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